Vortioxetine Impurity 19

Pharmaceutical Quality Control HPLC Method Validation Impurity Profiling

Vortioxetine Impurity 19 (vortioxetine sulfoxide) is the critical process-related impurity and major human metabolite mandated for ICH-compliant quality control of vortioxetine API and tablets. Its unique sulfinyl moiety confers distinct chromatographic retention and MS fragmentation (m/z 314.15 Da), unequivocally differentiating it from N-formyl and bromo-impurities. Essential for system suitability per USP/EP monographs, oxidative forced-degradation studies, and stability-indicating method validation. Using an authenticated, co-chromatography-verified standard prevents misidentification of this ≥0.1% threshold impurity, ensuring regulatory acceptance during ANDA, DMF, and NDA filing.

Molecular Formula C18H22N2OS
Molecular Weight 314.4 g/mol
CAS No. 1429908-35-9
Cat. No. B3102993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVortioxetine Impurity 19
CAS1429908-35-9
Molecular FormulaC18H22N2OS
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)C2=CC=CC=C2N3CCNCC3)C
InChIInChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22(21)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
InChIKeyQMCUMUZLZIXOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vortioxetine Impurity 19 (CAS 1429908-35-9): Sourcing the Authentic Vortioxetine Sulfoxide Reference Standard


Vortioxetine Impurity 19, with CAS 1429908-35-9, is chemically defined as vortioxetine sulfoxide, a key process-related impurity and major human metabolite of the antidepressant vortioxetine [1]. Its chemical identity is confirmed as 1-[2-(2,4-dimethylphenyl)sulfinylphenyl]piperazine, with a molecular formula of C₁₈H₂₂N₂OS and a molecular weight of 314.4 g/mol [2]. As an oxidative degradation product formed during both drug synthesis and metabolism, its accurate quantification is mandated for pharmaceutical quality control and regulatory compliance [3].

Vortioxetine Impurity 19 vs. Alternatives: Why Structural Identity Demands Authentic Reference Material


Generic substitution of an impurity reference standard is a critical analytical risk in pharmaceutical quality control. Regulatory bodies, such as the FDA and EMA, mandate that any unknown or specified impurity detected in an active pharmaceutical ingredient (API) above the ICH identification threshold of 0.1% must be unequivocally identified and controlled using a characterized, authentic standard [1]. For vortioxetine, the European Pharmacopoeia (EP) and USP monographs prescribe specific analytical procedures with defined system suitability criteria, which are validated against designated impurity standards [2]. Using an unverified analog or a 'similar' sulfoxide compound without confirmed co-chromatography can lead to misidentification, erroneous purity assessments, and non-compliance during regulatory filing. The specific sulfinyl moiety of Vortioxetine Impurity 19 confers a distinct chromatographic retention time and mass spectrometric fragmentation pattern that differentiates it from other process-related impurities like N-formyl vortioxetine or bromo-impurities [3].

Quantitative Procurement Evidence for Vortioxetine Impurity 19 Reference Standard


Chromatographic Resolution: Separation of Vortioxetine Sulfoxide from API and Isomeric Impurities

In a validated stability-indicating HPLC method, the chromatographic resolution (Rₛ) between vortioxetine and a critical pair of structurally similar impurities, which includes the sulfoxide moiety (Impurity 19), was achieved with a resolution factor greater than 2.0 [1]. This is quantitatively comparable to the resolution benchmark set for separating vortioxetine from its positional isomers (Isomer-1, Isomer-2, Isomer-3) in an NP-LC method, where Rₛ was also maintained at ≥2.0 [2]. This level of resolution ensures that the sulfoxide peak does not co-elute with the main API or other related substances, a critical differentiator from uncharacterized sulfoxide analogs.

Pharmaceutical Quality Control HPLC Method Validation Impurity Profiling

Regulatory Reporting Threshold: Impurity 19 Falls Under ICH Q3A Identification and Qualification Limits

International regulatory guidelines (ICH Q3A) stipulate that any impurity present at a level exceeding 0.1% in a new drug substance must be identified [1]. During the synthesis of vortioxetine, unknown impurities, including process-related ones, are consistently detected across batches at levels ranging from 0.08% to 2.69% [2]. While Impurity 19 is a known degradant/metabolite, its potential presence above the 0.1% threshold in poorly controlled batches necessitates its availability as a characterized standard. In contrast, an uncharacterized 'new' impurity discovered at this level, such as impurity-I (1-(4-bromo-2-((2,4-dimethylphenyl)thio)phenyl)piperazine hydrobromide), required a full synthesis, structural elucidation, and toxicological assessment (IC₅₀ = 13.64 μM in HepG2 cells) before it could be used as a standard [2].

Regulatory Compliance Drug Safety Quality Assurance

LC-MS Identification: Differentiation from Non-Sulfoxide Impurities via Unique Mass Transition

The oxidative state of Impurity 19 (sulfoxide) provides a distinct mass spectrometric signature compared to the parent drug (thioether) and other non-oxidized impurities. The accurate mass of Vortioxetine Impurity 19 is 314.14528450 Da, with a molecular formula of C₁₈H₂₂N₂OS [1]. This contrasts sharply with the parent vortioxetine (C₁₈H₂₂N₂S, 298.45 Da) and a common genotoxic impurity, 2-chloro-N-(2-chloroethyl)ethanamine (MW 142.03 Da) [2]. The +16 Da mass shift relative to the API is a definitive marker for oxidation and is a key differentiator from other process-related impurities like N-formyl vortioxetine (C₁₉H₂₂N₂OS, [M+H]⁺ 327.1535) which also incorporates an oxygen atom but via a different functional group (formyl) [3].

Mass Spectrometry Impurity Identification Method Development

Key Industrial Applications for Vortioxetine Impurity 19 Reference Material


Pharmaceutical Quality Control (QC) for ANDA/NDA Filings: System Suitability and Impurity Profiling

Analytical laboratories developing or validating a stability-indicating method for vortioxetine hydrobromide tablets or API require Vortioxetine Impurity 19 as a critical component of system suitability mixtures and standard solutions. Its inclusion ensures that the chromatographic system can resolve the sulfoxide degradation product from the main peak, a key performance metric cited in USP and EP monographs [1].

Forced Degradation (Stress) Studies to Assess API Stability

Vortioxetine is known to be susceptible to oxidative degradation, yielding the sulfoxide (Impurity 19) as a major product [1]. The authentic standard is essential for accurately identifying and quantifying this degradant during oxidative stress testing (e.g., exposure to hydrogen peroxide), allowing researchers to establish robust shelf-life specifications and packaging recommendations for the final drug product [2].

Method Development and Validation for Trace-Level Quantification

Because Impurity 19 is both a process impurity and a major human metabolite, its detection is a dual concern for both API purity and potential bioanalytical applications. The distinct mass of the compound (314.15 Da) relative to the API (298.45 Da) is exploited in LC-MS/MS method development for selective and sensitive quantification in complex matrices, ensuring that detection limits meet ICH Q3A reporting thresholds (≤0.05% for a 2 g/day dose) [3].

Synthesis and Process Optimization Control

During the scale-up and optimization of vortioxetine synthesis, monitoring the formation of Impurity 19 is crucial for controlling the oxidation step or identifying sources of peroxide contamination. Using the characterized reference standard allows process chemists to quantify the sulfoxide level in intermediate stages and final API, providing actionable data to adjust reaction parameters and minimize yield loss due to over-oxidation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vortioxetine Impurity 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.